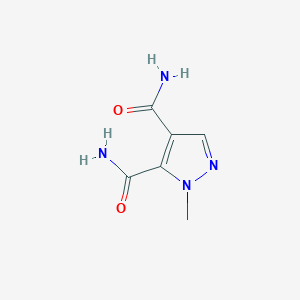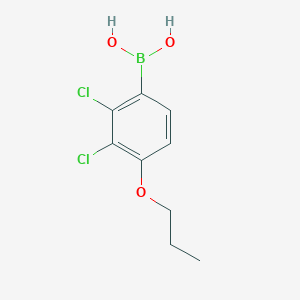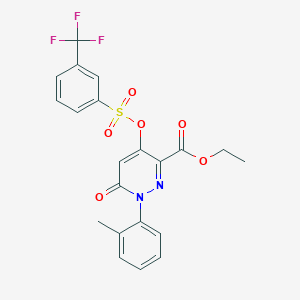
1-metil-1H-pirazol-4,5-dicarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-pyrazole-4,5-dicarboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Aplicaciones Científicas De Investigación
1-Methyl-1H-pyrazole-4,5-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as irreversible binding or inhibition .
Biochemical Pathways
Pyrazole derivatives are known to influence a range of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, including antiproliferative effects .
Análisis Bioquímico
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This suggests that 1-Methyl-1H-pyrazole-4,5-dicarboxamide could interact with various enzymes, proteins, and other biomolecules, potentially influencing their function.
Cellular Effects
Some pyrazole derivatives have shown antiproliferative activities against certain cancer cell lines . This suggests that 1-Methyl-1H-pyrazole-4,5-dicarboxamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1H-pyrazole-4,5-dicarboxamide is not well-studied. The molecular mechanisms of other pyrazole derivatives have been investigated. For example, some pyrazole derivatives have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrazole-4,5-dicarboxamide at different dosages in animal models have not been reported. The dosage effects of other pyrazole derivatives have been studied in animal models .
Metabolic Pathways
Pyrazoles are known to be involved in various metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid with ammonia or amines to form the dicarboxamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1-methyl-1H-pyrazole-4,5-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Comparación Con Compuestos Similares
- 1-Methyl-1H-pyrazole-5-carboxamide
- 1-Methyl-1H-pyrazole-3,4-dicarboxamide
- 1-Methyl-1H-pyrazole-4-carboxamide
Comparison: 1-Methyl-1H-pyrazole-4,5-dicarboxamide is unique due to the presence of two carboxamide groups at the 4 and 5 positions of the pyrazole ring. This structural feature imparts distinct chemical properties, such as increased hydrogen bonding potential and altered electronic distribution, compared to similar compounds with different substitution patterns.
Propiedades
IUPAC Name |
2-methylpyrazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-10-4(6(8)12)3(2-9-10)5(7)11/h2H,1H3,(H2,7,11)(H2,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLDIMUILPVMGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-cyanophenoxy)methyl]benzoic Acid](/img/structure/B2384104.png)

![2-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B2384108.png)
![3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2384109.png)
![N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384110.png)


![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2384113.png)
![3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2384116.png)
![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2384118.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2384119.png)


![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)
